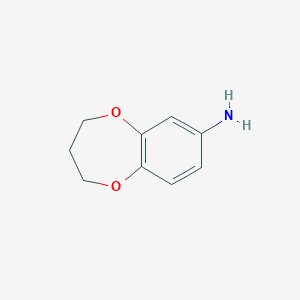

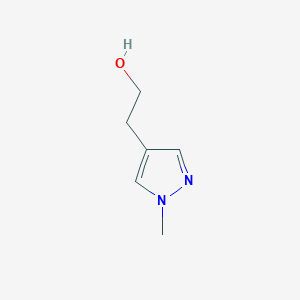

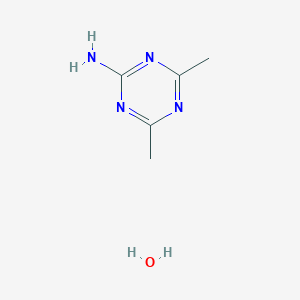

![molecular formula C7H6N4O3 B063164 2-Amino-4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-6-carbonsäure CAS No. 188062-46-6](/img/structure/B63164.png)

2-Amino-4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-6-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound with significant biological activity. It is a derivative of pyrrolo[2,3-d]pyrimidine, a structure known for its presence in various biologically active molecules.

Wissenschaftliche Forschungsanwendungen

2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:

Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.

Wirkmechanismus

Target of Action

It is known to be an intermediate in the preparation of pemetrexed disodium , a drug that primarily targets thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) .

Mode of Action

Given its role as an intermediate in the synthesis of pemetrexed disodium , it can be inferred that it might interact with its targets in a similar manner as Pemetrexed, inhibiting the enzymes involved in the folate pathway, thereby disrupting DNA and RNA synthesis.

Biochemical Pathways

The compound is likely to affect the folate pathway, given its role as an intermediate in the synthesis of Pemetrexed Disodium . The folate pathway is crucial for the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis. By inhibiting key enzymes in this pathway, the compound can disrupt cell replication and growth.

Pharmacokinetics

It is known that the compound is slightly soluble in dmso and methanol , which may influence its absorption and distribution in the body.

Result of Action

Given its role as an intermediate in the synthesis of pemetrexed disodium , it can be inferred that it might have similar effects, such as inhibiting cell replication and growth.

Biochemische Analyse

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a melting point of over 270°C

Vorbereitungsmethoden

The synthesis of 2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves the condensation of 2,4-diamino-6-hydroxypyrimidine with an appropriate aldehyde under dehydrating conditions . The resulting intermediate undergoes cyclization to form the desired pyrrolo[2,3-d]pyrimidine ring system. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using solid alumina and room temperature for cross-coupling reactions .

Analyse Chemischer Reaktionen

2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of different analogs.

Cyclization: Intramolecular cyclization reactions can be catalyzed by bases such as cesium carbonate in dimethyl sulfoxide.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include:

Methotrexate: Another folate antagonist used in cancer treatment.

Pemetrexed: A structurally similar compound with enhanced antiviral activity.

Methotrexate analogs: Various derivatives with modifications in the pyrrolo[2,3-d]pyrimidine ring system.

2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific structural features and the ability to form stable intermediates during chemical reactions, which contribute to its broad range of biological activities .

Eigenschaften

IUPAC Name |

2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O3/c8-7-10-4-2(5(12)11-7)1-3(9-4)6(13)14/h1H,(H,13,14)(H4,8,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWECFWSBLFXSPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC2=C1C(=O)NC(=N2)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B63088.png)

![(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B63090.png)

![3-Ethylfuro[2,3-c]pyridine](/img/structure/B63092.png)

![1,1'-{Propane-1,3-diylbis[(dimethylazaniumyl)propane-3,1-diyl]}bis{4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]pyridin-1-ium} tetraiodide](/img/structure/B63105.png)

![9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63106.png)